2-nitrophenyl (4-bromo-2-methylphenoxy)acetate
Overview
Description
2-nitrophenyl (4-bromo-2-methylphenoxy)acetate is an organic compound with the molecular formula C15H12BrNO5 It is a derivative of phenyl acetate, where the phenyl group is substituted with nitro and bromo groups, and an additional phenoxy group is attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrophenyl (4-bromo-2-methylphenoxy)acetate typically involves the esterification of 2-nitrophenol with 4-bromo-2-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-nitrophenyl (4-bromo-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.
Ester Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 2-amino-4-bromo-2-methylphenoxyacetate.
Ester Hydrolysis: 2-nitrophenol and 4-bromo-2-methylphenoxyacetic acid
Scientific Research Applications
2-nitrophenyl (4-bromo-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted phenoxyacetates.
Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-nitrophenyl (4-bromo-2-methylphenoxy)acetate largely depends on the specific application. For instance, in biological systems, the compound may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of active metabolites. The nitro and bromo substituents can also influence the compound’s reactivity and interaction with molecular targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-nitrophenyl acetate: Lacks the bromo and methylphenoxy substituents, making it less sterically hindered and potentially more reactive in certain reactions.
4-bromo-2-methylphenyl acetate: Lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
2-nitrophenyl (4-chloro-2-methylphenoxy)acetate: Similar structure but with a chloro substituent instead of bromo, which can affect its reactivity and interactions
Uniqueness
2-nitrophenyl (4-bromo-2-methylphenoxy)acetate is unique due to the combination of nitro, bromo, and phenoxy substituents, which confer distinct chemical and biological properties. The presence of these groups can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
IUPAC Name |
(2-nitrophenyl) 2-(4-bromo-2-methylphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5/c1-10-8-11(16)6-7-13(10)21-9-15(18)22-14-5-3-2-4-12(14)17(19)20/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOXDZYCKFJMOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)OC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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